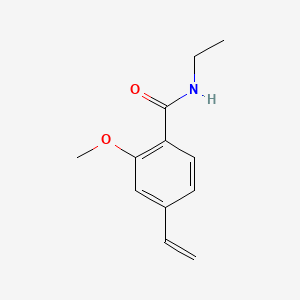

N-Ethyl-2-methoxy-4-vinylbenzamide

Description

Properties

IUPAC Name |

4-ethenyl-N-ethyl-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-4-9-6-7-10(11(8-9)15-3)12(14)13-5-2/h4,6-8H,1,5H2,2-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDEQQLOAVBCBHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C=C(C=C1)C=C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Functionalization of Benzamide Precursors

An alternative route modifies pre-formed benzamides through alkylation and vinylation (Figure 1):

-

Synthesis of N-Benzyl-2-Methoxybenzamide :

-

Vinylation at the 4-Position :

-

Ethyl Group Introduction :

Reaction Mechanisms and Kinetic Analysis

Amide Bond Formation

The nucleophilic acyl substitution mechanism governs acid chloride-amine reactions (Scheme 1):

Vinylation via Palladium Catalysis

The Heck reaction mechanism proceeds through oxidative addition, alkene insertion, and reductive elimination:

Optimization Strategies

Solvent and Temperature Effects

Purification Techniques

-

Recrystallization : Ethanol/water mixtures (5:1 mass ratio) achieve >99% purity.

-

Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) for vinylated intermediates.

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals | Assignment |

|---|---|---|

| ¹H NMR | δ 6.8–7.2 (m, 3H, Ar–H) | Aromatic protons |

| δ 5.2–5.7 (dd, 2H, CH₂=CH) | Vinyl group | |

| IR | 1650 cm⁻¹ | C=O stretch |

| MS | m/z 219.25 [M+H]⁺ | Molecular ion |

Challenges and Mitigation

-

Vinyl Group Polymerization :

-

Regioselectivity in Electrophilic Substitution :

Applications and Derivatives

N-Ethyl-2-methoxy-4-vinylbenzamide serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-methoxy-4-vinylbenzamide can undergo various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group can yield aldehydes or carboxylic acids, while reduction can produce various amine derivatives.

Scientific Research Applications

N-Ethyl-2-methoxy-4-vinylbenzamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-Ethyl-2-methoxy-4-vinylbenzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their substituent variations are compared below:

Key Observations :

Spectroscopic and Physical Properties

- Fluorescence and UV Absorption : N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide () exhibits fluorescence due to its rigid aromatic core. The vinyl group in this compound may enhance conjugation, red-shifting UV absorption compared to methyl or nitro analogues .

- LogP and PSA : N-(2-Methoxyethyl)-4-nitrobenzamide () has LogP = 1.88 and PSA = 84.15 Ų. The target compound’s vinyl and ethyl groups likely increase LogP (more lipophilic) and reduce PSA compared to nitro-containing analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.